Clethodim Sulfoxide

Overview

Description

Clethodim is a herbicide used to control annual and perennial grasses . It is highly soluble in water and has a low volatility . It is moderately toxic to birds, fish, aquatic plants, honeybees, and earthworms but is less toxic to aquatic invertebrates and algae . Clethodim Sulfoxide is a major metabolite of Clethodim .

Synthesis Analysis

Clethodim and its oxidation metabolites, clethodim sulfoxide (C1) and clethodim sulfone (C2), can be determined in agricultural products. Upon extraction, both C0 and C1 were oxidized to C2 by m-chloroperoxybenzoic acid .Molecular Structure Analysis

Clethodim is a chiral molecule existing in the (E) and (Z) isomeric forms . Its chemical formula is C₁₇H₂₆ClNO₃S .Chemical Reactions Analysis

Clethodim and its degradates do not show persistence in field dissipation studies . It is easily degraded both by photolysis and aerobic microbial action .Physical And Chemical Properties Analysis

Clethodim is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .Scientific Research Applications

Herbicide for Selective Weed Control

Clethodim Sulfoxide is a systemic post-emergent herbicide used for the selective control of monocotyledonous weeds such as millet and thick oats in herbal plants . It is highly selective for crops like cotton, coffee, onions, carrots, and soybeans .

2. Study of Toxicogenetic, Biochemical, and Anatomical Effects Research has been conducted to evaluate the harmful effects of Clethodim on the model plant Allium cepa . This includes germination tests, root growth, cell and nucleolar cycle analysis, oxidative stress assessment, and histological analysis of the roots .

Phytotoxicity Analysis

Clethodim has demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It has also shown mutagenicity, evidenced by the increased frequency of micronuclei .

Enzymatic Activity Changes

Changes have been observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations of Clethodim . These changes can affect the overall health and growth of the plant.

Cell Elongation Studies

Clethodim has been used in studies to observe changes in cell elongation, particularly in the root apex of plants . This can provide valuable insights into how herbicides affect plant growth and development.

Metabolic Profile Analysis

Studies have been conducted to assess the metabolic profile and behavior of Clethodim in herbs during plant growth and processing under controlled conditions . This includes the study of its degradation products in various herbs .

Food Safety Assessments

Clethodim has been used in research to assess the impact of washing and dehydration pretreatment on herbs, and to calculate processing factors which can be applied to more accurate food safety assessments .

Interaction with Other Pesticides

Research has been conducted to understand the interaction of Clethodim with other pesticides, such as fungicides, and how this affects its efficacy .

Mechanism of Action

Target of Action

Clethodim Sulfoxide primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the pathways of fatty acid biosynthesis .

Mode of Action

Clethodim Sulfoxide, as a selective herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s metabolic processes.

Biochemical Pathways

The inhibition of ACCase by Clethodim Sulfoxide affects the fatty acid biosynthesis pathway . This disruption can lead to a series of downstream effects, including the inhibition of germination and root growth, as well as changes in the enzymatic activity of catalase and ascorbate peroxidase .

Pharmacokinetics

Clethodim Sulfoxide exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours after administration . The principal route of excretion is the urine (87-93%), with a smaller percentage of the radioactivity (9-17%) eliminated in the feces .

Result of Action

The action of Clethodim Sulfoxide leads to several molecular and cellular effects. It demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes are observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .

Action Environment

Clethodim Sulfoxide is highly soluble in water and has a low volatility . Its action, efficacy, and stability can be influenced by environmental factors such as pH, as it is hydrolytically stable at pH 7 and 9, but hydrolysed at pH 5 .

Safety and Hazards

properties

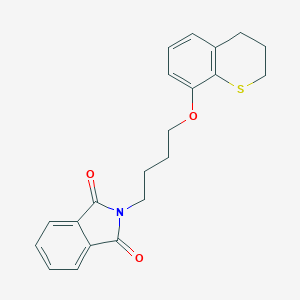

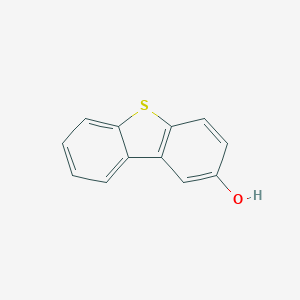

IUPAC Name |

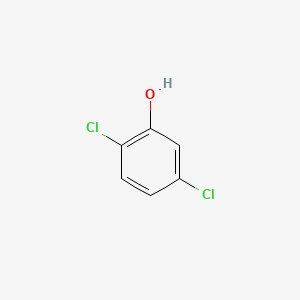

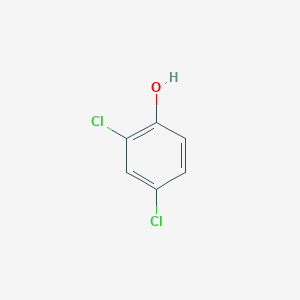

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572949, DTXSID101028751 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Z)-N-[(E)-3-Chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clethodim Sulfoxide | |

CAS RN |

111031-14-2 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?

A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.

Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?

A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and Clethodim Sulfoxide are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.

Q3: Why is there a focus on analyzing Clethodim Sulfoxide alongside Clethodim?

A: Clethodim Sulfoxide is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring Clethodim Sulfoxide levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of Clethodim Sulfoxide helps ensure comprehensive risk assessment for Clethodim use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.